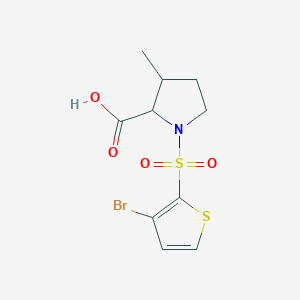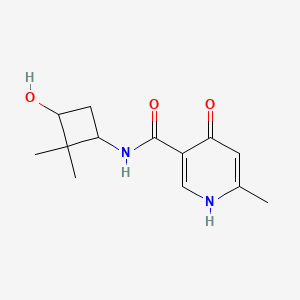
1-(3-Bromothiophen-2-yl)sulfonyl-3-methylpyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromothiophen-2-yl)sulfonyl-3-methylpyrrolidine-2-carboxylic acid, commonly known as BTPMC, is a novel chemical compound that has gained significant attention in scientific research. It is a sulfonamide-based inhibitor of carbonic anhydrase IX (CA IX), a tumor-associated protein that is overexpressed in many types of cancer.
Mechanism of Action
BTPMC works by binding to the active site of CA IX and inhibiting its activity. CA IX is involved in the regulation of pH in cancer cells, which is important for their survival and proliferation. Inhibition of CA IX leads to a decrease in intracellular pH, which can cause apoptosis and reduce tumor growth.
Biochemical and Physiological Effects:
BTPMC has been shown to have a selective inhibitory effect on CA IX, with little or no effect on other carbonic anhydrase isoforms. This selectivity is important for reducing potential side effects of the drug. BTPMC has also been shown to have good pharmacokinetic properties, with a half-life of approximately 4 hours in rats.
Advantages and Limitations for Lab Experiments
BTPMC has several advantages for lab experiments, including its selectivity for CA IX and good pharmacokinetic properties. However, its synthesis method has a relatively low yield, which can make it difficult to obtain large quantities of the compound for experiments. Additionally, BTPMC has not yet been tested in clinical trials, so its efficacy and safety in humans are not yet known.
Future Directions
There are several potential future directions for the study of BTPMC. One area of research could be to investigate its efficacy in combination with other anticancer agents. Another area of research could be to explore its potential as a diagnostic tool for imaging CA IX expression in tumors. Additionally, further studies are needed to determine the safety and efficacy of BTPMC in humans, which could lead to the development of new cancer therapies.
Synthesis Methods
The synthesis of BTPMC involves the reaction of 3-bromothiophene-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-methylpyrrolidine in the presence of triethylamine to yield BTPMC. The overall yield of this synthesis method is approximately 50%.
Scientific Research Applications
BTPMC has been extensively studied for its potential as an anticancer agent. CA IX is overexpressed in many types of cancer, including breast, lung, and renal cell carcinoma. Inhibition of CA IX has been shown to reduce tumor growth and metastasis. BTPMC has been shown to be a potent inhibitor of CA IX, with an IC50 value of 0.41 μM.
properties
IUPAC Name |
1-(3-bromothiophen-2-yl)sulfonyl-3-methylpyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO4S2/c1-6-2-4-12(8(6)9(13)14)18(15,16)10-7(11)3-5-17-10/h3,5-6,8H,2,4H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLOOUHYPCGUSEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C1C(=O)O)S(=O)(=O)C2=C(C=CS2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromothiophen-2-yl)sulfonyl-3-methylpyrrolidine-2-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-3-[(5-fluoropyridin-3-yl)sulfonylamino]-2-hydroxypropanoic acid](/img/structure/B6632613.png)
![(2S)-2-hydroxy-3-[[4-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid](/img/structure/B6632620.png)
![2-[(4-Cyano-2-methylphenyl)sulfonylamino]-3-methoxypropanoic acid](/img/structure/B6632629.png)

![(2S)-2-hydroxy-3-[(8-methylquinolin-5-yl)sulfonylamino]propanoic acid](/img/structure/B6632633.png)


![(2S)-3-[(3-chloro-4-cyanophenyl)sulfonylamino]-2-hydroxypropanoic acid](/img/structure/B6632656.png)
![3-bromo-5-methyl-N-[(2-methylpyrazol-3-yl)methyl]aniline](/img/structure/B6632661.png)
![3-bromo-5-methyl-N-[(1-methylpyrazol-4-yl)methyl]aniline](/img/structure/B6632666.png)
![(2S)-2-[(2-bromo-6-fluorobenzoyl)amino]butanoic acid](/img/structure/B6632684.png)
![2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]pyrimidine-5-carboxylic acid](/img/structure/B6632700.png)

![4-[[[(2S,6R)-2,6-dimethylmorpholine-4-carbonyl]amino]methyl]oxane-4-carboxylic acid](/img/structure/B6632706.png)